An In-Depth Technical Guide to the Chemical Properties and Molecular Structure of 3-(2-Methylbenzyl)benzo[b]thiophene
An In-Depth Technical Guide to the Chemical Properties and Molecular Structure of 3-(2-Methylbenzyl)benzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Chemical Properties
The molecular structure of 3-(2-Methylbenzyl)benzo[b]thiophene features a benzyl group attached to the C3 position of the benzo[b]thiophene ring, with a methyl substituent on the ortho position of the benzyl ring. This substitution pattern is expected to influence the molecule's conformation and reactivity.
Key Structural Features:
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Benzo[b]thiophene Core: A planar, aromatic heterocyclic system consisting of a benzene ring fused to a thiophene ring. This core is relatively electron-rich and susceptible to electrophilic attack, primarily at the C3 position.[3]
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3-Position Linkage: The attachment of the benzyl group at the C3 position is a common motif in bioactive benzo[b]thiophenes.[4]
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2-Methylbenzyl Group: The ortho-methyl group on the benzyl substituent introduces steric hindrance, which can influence the rotational freedom around the C3-CH2 bond and potentially impact interactions with biological targets.
Predicted Chemical and Physical Properties:
The properties of 3-(2-Methylbenzyl)benzo[b]thiophene can be inferred from the general characteristics of 3-alkyl and 3-benzyl substituted benzo[b]thiophenes.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₆H₁₄S | Based on the constituent atoms. |
| Molecular Weight | 238.35 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or pale yellow solid | Many benzo[b]thiophene derivatives are solids at room temperature.[5] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF); Insoluble in water. | Typical for non-polar organic compounds. |
| Reactivity | The benzo[b]thiophene ring is susceptible to electrophilic substitution, though the C3 position is already functionalized. The benzylic protons are susceptible to radical halogenation. The sulfur atom can be oxidized to a sulfoxide or sulfone.[6] | General reactivity of the benzo[b]thiophene scaffold.[4] |
Synthetic Protocol: A Plausible Route
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 3-(2-Methylbenzyl)benzo[b]thiophene.
Detailed Experimental Protocol:
Materials:
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Benzo[b]thiophene
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
2-Methylbenzyl bromide
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add benzo[b]thiophene (1.0 eq). Dissolve the benzo[b]thiophene in anhydrous THF under a nitrogen atmosphere.
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Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium salt may result in a color change.
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Alkylation: In a separate flame-dried flask, dissolve 2-methylbenzyl bromide (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
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Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
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Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-Methylbenzyl)benzo[b]thiophene.
Spectroscopic Characterization: Predicted Data
The structural elucidation of the synthesized compound relies on standard spectroscopic techniques. Based on the known spectra of similar benzo[b]thiophene derivatives, the following data can be predicted for 3-(2-Methylbenzyl)benzo[b]thiophene.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Caption: Standard workflow for spectroscopic characterization.
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¹H NMR (predicted, CDCl₃, 400 MHz):
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δ 7.90-7.80 (m, 2H): Protons on the benzene ring of the benzo[b]thiophene core (likely H4 and H7).
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δ 7.40-7.20 (m, 3H): Protons on the benzene ring of the benzo[b]thiophene core (likely H5 and H6) and the proton at the C2 position.
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δ 7.15-7.05 (m, 4H): Protons on the 2-methylbenzyl group.
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δ 4.15 (s, 2H): Methylene (CH₂) protons of the benzyl group.
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δ 2.30 (s, 3H): Methyl (CH₃) protons of the 2-methylbenzyl group.
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-
¹³C NMR (predicted, CDCl₃, 101 MHz):
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δ 140-135: Quaternary carbons of the benzo[b]thiophene ring and the substituted carbons of the benzyl group.
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δ 130-120: Aromatic CH carbons of both the benzo[b]thiophene and the benzyl rings.
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δ 35-30: Methylene (CH₂) carbon.
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δ 20-18: Methyl (CH₃) carbon.
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Mass Spectrometry (MS):
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Electron Ionization (EI): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 238. Key fragmentation patterns would likely involve the cleavage of the benzylic C-C bond, leading to a fragment at m/z = 105 (2-methylbenzyl cation) and a fragment at m/z = 133 (benzo[b]thienyl radical).
Applications in Drug Development
The 3-(2-Methylbenzyl)benzo[b]thiophene scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of the lipophilic benzyl group can enhance membrane permeability, a desirable property for drug candidates. The ortho-methyl group provides a handle for further structural modifications to explore structure-activity relationships (SAR). Given the diverse biological activities of benzo[b]thiophene derivatives, this compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.[2][9][10]
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the chemical properties, molecular structure, synthesis, and characterization of 3-(2-Methylbenzyl)benzo[b]thiophene. By leveraging the well-established chemistry of the benzo[b]thiophene scaffold, this document serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling them to explore the potential of this and related compounds in their research endeavors.
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